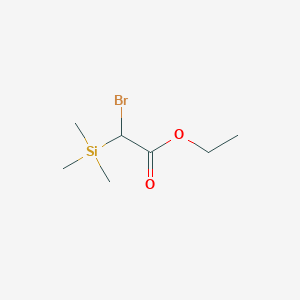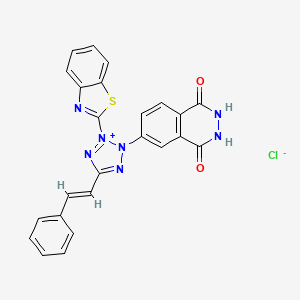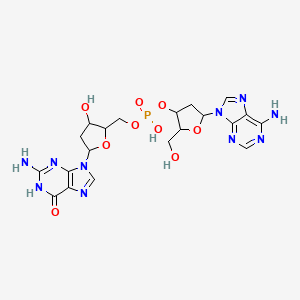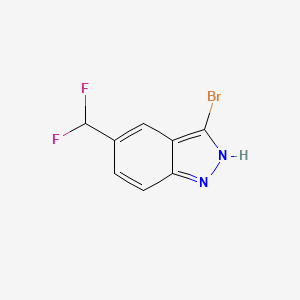
Acetic acid, bromo(trimethylsilyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, bromo(trimethylsilyl)-, ethyl ester is a chemical compound with the molecular formula C7H15BrO2Si. It is an ester derivative of acetic acid, where the hydrogen atom in the carboxyl group is replaced by a bromo(trimethylsilyl) group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo(trimethylsilyl)-, ethyl ester typically involves the reaction of acetic acid with bromine and trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate bromoacetic acid, which is then esterified with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, bromo(trimethylsilyl)-, ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted esters, amides, and ethers.
Reduction: Formation of ethyl acetate and other reduced derivatives.
Oxidation: Formation of acetic acid, bromo(trimethylsilyl)-, and other oxidized products.
Aplicaciones Científicas De Investigación
Acetic acid, bromo(trimethylsilyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid, bromo(trimethylsilyl)-, ethyl ester involves its ability to act as an electrophile due to the presence of the bromo group. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the trimethylsilyl group.
Methyl bromoacetate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl chloroacetate: Similar ester but with a chloro group instead of a bromo group.
Uniqueness
Acetic acid, bromo(trimethylsilyl)-, ethyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules that are not easily accessible using other similar compounds .
Propiedades
Número CAS |
86294-63-5 |
|---|---|
Fórmula molecular |
C7H15BrO2Si |
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
ethyl 2-bromo-2-trimethylsilylacetate |
InChI |
InChI=1S/C7H15BrO2Si/c1-5-10-7(9)6(8)11(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
VJHUIXYRWUFRAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C([Si](C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione](/img/structure/B12064666.png)
![3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine](/img/structure/B12064667.png)
![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)


![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)


![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)

![7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)


